Ethyl 4-(3-{4-[(4-methylpiperidin-1-yl)carbonyl]piperidin-1-yl}-2,5-dioxopyrrolidin-1-yl)benzoate
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Overview
Description
Ethyl 4-(3-{4-[(4-methylpiperidin-1-yl)carbonyl]piperidin-1-yl}-2,5-dioxopyrrolidin-1-yl)benzoate is a complex organic compound that features a piperidine moiety, which is a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(3-{4-[(4-methylpiperidin-1-yl)carbonyl]piperidin-1-yl}-2,5-dioxopyrrolidin-1-yl)benzoate involves multiple steps, including the formation of the piperidine ring and subsequent functionalization. Common synthetic methods include hydrogenation, cyclization, cycloaddition, annulation, and amination . The reaction conditions often involve the use of nanocatalysts such as cobalt, ruthenium, and nickel .
Industrial Production Methods
Industrial production of piperidine derivatives typically involves scalable and cost-effective methods. These methods focus on achieving high yields and selectivity while maintaining a broad substrate scope .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(3-{4-[(4-methylpiperidin-1-yl)carbonyl]piperidin-1-yl}-2,5-dioxopyrrolidin-1-yl)benzoate undergoes various chemical reactions, including:
Oxidation: Conversion of the piperidine ring to piperidinone.
Reduction: Hydrogenation of the piperidine ring.
Substitution: Functionalization of the piperidine ring with different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for hydrogenation, oxidizing agents for oxidation, and various nucleophiles for substitution reactions . The conditions often involve elevated temperatures and pressures to facilitate the reactions.
Major Products
The major products formed from these reactions include substituted piperidines, piperidinones, and other functionalized derivatives .
Scientific Research Applications
Ethyl 4-(3-{4-[(4-methylpiperidin-1-yl)carbonyl]piperidin-1-yl}-2,5-dioxopyrrolidin-1-yl)benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic applications due to its structural similarity to known pharmacologically active compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-(3-{4-[(4-methylpiperidin-1-yl)carbonyl]piperidin-1-yl}-2,5-dioxopyrrolidin-1-yl)benzoate involves its interaction with specific molecular targets and pathways. The piperidine moiety is known to interact with various receptors and enzymes, leading to its biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 4-(3-{4-[(4-methylpiperidin-1-yl)carbonyl]piperidin-1-yl}-2,5-dioxopyrrolidin-1-yl)benzoate can be compared with other piperidine derivatives such as:
Substituted Piperidines: Differ in the nature and position of substituents on the piperidine ring.
Spiropiperidines: Feature a spiro linkage with another ring system.
Condensed Piperidines: Contain fused ring systems.
Piperidinones: Oxidized derivatives of piperidines.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C25H33N3O5 |
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Molecular Weight |
455.5 g/mol |
IUPAC Name |
ethyl 4-[3-[4-(4-methylpiperidine-1-carbonyl)piperidin-1-yl]-2,5-dioxopyrrolidin-1-yl]benzoate |
InChI |
InChI=1S/C25H33N3O5/c1-3-33-25(32)19-4-6-20(7-5-19)28-22(29)16-21(24(28)31)26-14-10-18(11-15-26)23(30)27-12-8-17(2)9-13-27/h4-7,17-18,21H,3,8-16H2,1-2H3 |
InChI Key |
SMSSQLKFTDZCQN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCC(CC3)C(=O)N4CCC(CC4)C |
Origin of Product |
United States |
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